N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-8-23-10-12)14-5-3-9-24-14/h2-10,22H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDBAJJFKUOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including furan and thiophene rings, which are known for their pharmacological significance. Its molecular formula is with a molecular weight of approximately 303.3 g/mol.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism of action often involves the inhibition of specific enzymes crucial for bacterial survival. For instance, studies have shown that derivatives of similar structures possess significant activity against Mycobacterium tuberculosis and other pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL for potent derivatives .
Anticancer Activity
The compound has also been explored for its anticancer properties . In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of signaling cascades related to cell survival and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to key enzymes, disrupting their function.
- Receptor Modulation : It can interact with cellular receptors, altering downstream signaling pathways.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-y)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 μg/mL against both strains, showcasing its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
In another investigation focused on its anticancer effects, the compound was tested on human breast cancer cell lines (MCF7). The findings revealed a significant reduction in cell viability at concentrations above 50 μM, with an IC50 value determined to be approximately 30 μM. The study highlighted the importance of further exploring this compound's structure for enhanced activity.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
